molecular formula C12H16INO B1343335 4-[2-(4-Iodophenyl)ethyl]morpholine CAS No. 100839-46-1

4-[2-(4-Iodophenyl)ethyl]morpholine

Cat. No. B1343335
M. Wt: 317.17 g/mol
InChI Key: AKNWDQHNXHTDRO-UHFFFAOYSA-N
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Patent
US09321748B2

Procedure details

BF3.Et2O (6.43 g, 45.3 mmol) was added to a solution of 2-(4-iodo-phenyl)-1-morpholin-4-yl-ethanone (3.0 g, 9.06 mmol) in THF (75 mL) at 0° C., stirred for 30 min, then NaBH4 (1.72 g, 45.3 mmol) was added at 0° C. The reaction mixture was slowly warmed to RT. After 16 h the reaction mixture was cooled to 0° C., quenched with ice-cold water, extracted with EtOAc (2×100 mL). The organic layer was washed with brine solution (50 mL), dried over anhydrous Na2SO4 and solvent was evaporated under reduced pressure. The crude compound was purified by column chromatography using 100-200 mesh silica gel, eluted with 20-30% EtOAc in pet-ether to afford 1.56 g (Yield: 54.3%) of the title compound as a yellow solid.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step Two
Yield
54.3%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[I:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=O)=[CH:13][CH:12]=1.[BH4-].[Na+]>C1COCC1>[I:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][N:20]2[CH2:21][CH2:22][O:23][CH2:24][CH2:25]2)=[CH:13][CH:12]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.43 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(=O)N1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 16 h the reaction mixture was cooled to 0° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography
WASH
Type
WASH
Details
eluted with 20-30% EtOAc in pet-ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)CCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 54.3%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.